molecular formula C9H9Cl2N3O3 B12341327 (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide

(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide

Katalognummer: B12341327
Molekulargewicht: 278.09 g/mol
InChI-Schlüssel: PPXCYNAYEXOIEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a hydroxyimino group attached to a urea backbone. Its molecular formula is C10H11Cl2N3O3, and it has a molecular weight of 292.12 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form the intermediate 2,6-dichlorophenylmethoxyamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The dichlorophenyl group may interact with hydrophobic regions of proteins or membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C9H9Cl2N3O3

Molekulargewicht

278.09 g/mol

IUPAC-Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea

InChI

InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15)

InChI-Schlüssel

PPXCYNAYEXOIEA-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/O)Cl

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.